molecular formula C12H11FN2 B13926245 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine

3'-Fluoro-[1,1'-biphenyl]-3,4-diamine

Cat. No.: B13926245
M. Wt: 202.23 g/mol
InChI Key: GOKJBZYEDJBACN-UHFFFAOYSA-N
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Description

3'-Fluoro-[1,1'-biphenyl]-3,4-diamine is an aromatic organic compound with the molecular formula C12H11FN2 and a molecular weight of 202.23 g/mol . This diamine features a biphenyl core substituted with a fluorine atom at the 3' position and two amine groups at the 3 and 4 positions, making it a versatile building block for researchers. Diamines with this structural motif are valuable monomers in the development of high-performance materials, particularly in the synthesis of polyamide plastics and other specialized polymers . The incorporation of fluorine can fine-tune the electronic properties, thermal stability, and chemical resistance of the resulting materials, which is crucial for advancing sustainable bio-based plastics . In pharmaceutical and agrochemical research, the compound's structure serves as a key intermediate for the synthesis of more complex molecules. The amine groups act as handles for further functionalization, while the fluorine atom can significantly influence bioavailability and metabolic stability. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Proper storage conditions include keeping the compound in a dark place, sealed in a dry environment, at recommended temperatures .

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

4-(3-fluorophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H11FN2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,14-15H2

InChI Key

GOKJBZYEDJBACN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine typically involves:

  • Construction of the biphenyl core with selective fluorine substitution.
  • Introduction of amino groups at the 3 and 4 positions on one phenyl ring.
  • Use of palladium-catalyzed Suzuki cross-coupling reactions for biphenyl formation.
  • Subsequent functional group transformations including diazotization and amination to install diamine functionalities.

Suzuki Cross-Coupling for Biphenyl Core Formation

The Suzuki coupling reaction is the cornerstone for assembling the biphenyl backbone with the desired fluorine substitution pattern.

  • Procedure : A brominated aryl precursor (e.g., 3-bromo-4-fluoroaniline derivatives) is reacted with an arylboronic acid under palladium catalysis.
  • Catalysts : Pd(PPh₃)₄ is commonly used due to its high efficiency.
  • Bases : Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) serve as bases.
  • Solvents : 1,4-Dioxane with water or pure 1,4-dioxane is preferred.
  • Reaction Conditions : Reflux under inert atmosphere (argon or nitrogen) for 4-15 hours.

Example Data from Literature :

Entry Pd Catalyst / Ligand Base Solvent Yield (%) Notes
1 Pd(PPh₃)₄ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 45 Moderate yield, aqueous phase
2 Pd(PPh₃)₄ (10 mol%) K₃PO₄ 1,4-Dioxane 66 Optimized conditions
3 Pd(OAc)₂ / PPh₃ K₃PO₄ 1,4-Dioxane 17 Lower yield

(Table adapted from)

This method allows incorporation of fluorine substituents at specific positions on the biphenyl rings by selecting appropriately substituted boronic acids or aryl halides.

Amination via Diazotization and Sandmeyer-Type Reactions

To convert halogenated biphenyl intermediates into diamines, diazotization followed by nucleophilic substitution is employed.

  • Diazotization : The amino group on the biphenyl is converted into a diazonium salt using sodium nitrite (NaNO₂) in acidic aqueous media at 0 °C.
  • Substitution : The diazonium intermediate is then reacted with sodium azide (NaN₃) or other nucleophiles to introduce amino groups.
  • Workup : Extraction with organic solvents such as ethyl acetate or dichloromethane, followed by drying and purification via chromatography.

Typical Conditions :

  • Acetic acid/water mixture (2:1) as solvent.
  • Cooling to 0 °C during diazotization.
  • Stirring for 1 hour at 0 °C, then warming to room temperature for substitution.

This method is effective for introducing amino groups at specific positions on the biphenyl scaffold, including the 3 and 4 positions, yielding diamine derivatives such as 3',4'-fluoro-[1,1'-biphenyl]-3,4-diamine.

Alternative Methods: Photochemical Intramolecular Amination

Photochemical methods have been reported for intramolecular amination of biphenyl derivatives, involving azido intermediates and UV irradiation to form amino-substituted biphenyls.

  • Starting from 2-aminobiaryl precursors, azidation is performed followed by photolysis.
  • The crude product is purified by silica gel chromatography.
  • This method provides a complementary approach for introducing amino groups without harsh reaction conditions.

Detailed Reaction Scheme and Conditions

Step Reagents and Conditions Outcome
1. Biphenyl Formation Pd(PPh₃)₄ (5-10 mol%), K₃PO₄, 1,4-dioxane, reflux 4-15 h 3'-Fluoro-substituted biphenyl intermediate
2. Diazotization NaNO₂ (1.4 equiv.), AcOH/H₂O (2:1), 0 °C, 1 h Formation of diazonium salt
3. Amination (Sandmeyer) NaN₃ (1.5 equiv.), warming to RT, 1 h Introduction of amino groups (3,4-diamine)
4. Workup and Purification Extraction with EtOAc or CH₂Cl₂, drying, chromatography Pure 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine

Research Findings and Notes

  • The electronic effects of fluorine substitution influence the reactivity during intramolecular electrophilic attacks and diazotization steps, sometimes requiring optimization of reaction conditions.
  • Suzuki coupling yields vary depending on catalyst loading and base choice, with Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane providing the best results.
  • Diazotization and subsequent amination steps require careful temperature control to avoid side reactions and degradation of sensitive fluorinated intermediates.
  • Purification typically involves silica gel chromatography using hexanes/ethyl acetate mixtures, and recrystallization from ethanol to obtain analytically pure material.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Suzuki Cross-Coupling Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux High yield, versatile substitution Requires inert atmosphere, Pd cost
Diazotization + Sandmeyer Amination NaNO₂, NaN₃, AcOH/H₂O, 0 °C to RT Selective amination, mild conditions Sensitive to temperature and pH
Photochemical Intramolecular Amination Azido intermediates, UV light Mild, avoids harsh reagents Requires photochemical setup

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized biphenyl derivatives .

Scientific Research Applications

3’-Fluoro-[1,1’-biphenyl]-3,4-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-3,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its efficacy .

Comparison with Similar Compounds

3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine (CAS 448-97-5)

  • Structural Differences :
    • Fluorine atoms at both 3 and 3' positions.
    • Amine groups at 4 and 4' positions (para-substituted) vs. 3 and 4 (meta/para-substituted) in the target compound.
  • Applications :
    • Used in polymer synthesis due to symmetrical para-diamine arrangement, enhancing molecular packing. The dual fluorine substituents improve thermal stability .

3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride (CAS 5728-66-5)

  • Structural Differences: Single amine group at the 4 position; lacks the 3-amino group present in the target compound. Hydrochloride salt form enhances solubility in polar solvents.
  • Applications :
    • Intermediate in drug synthesis (e.g., kinase inhibitors) due to improved bioavailability from salt formation .

3',4'-Difluoro-[1,1'-biphenyl]-2-amine (CAS 873056-62-3)

  • Structural Differences :
    • Two fluorine atoms at 3' and 4' positions; single amine at the 2 position.
  • Steric and Electronic Effects :
    • Ortho-substituted amine introduces steric hindrance, while difluoro substitution increases electron withdrawal.
  • Applications :
    • Used in analytical method development for pharmaceuticals, leveraging fluorine’s impact on chromatographic retention .

4′-Fluoro-[1,1′-biphenyl]-3-carboxylic acid (CAS 10540-39-3)

  • Functional Group Variation :
    • Carboxylic acid instead of diamine; fluorine at 4' position.
  • Physicochemical Properties :
    • Carboxylic acid increases acidity (pKa ~4.5), contrasting with the basic amines (pKa ~9-10) in the target compound.
  • Applications :
    • Building block for liquid crystals and metal-organic frameworks (MOFs), where fluorine modulates dielectric properties .

Data Tables

Table 1. Key Properties of 3'-Fluoro-[1,1'-biphenyl]-3,4-diamine and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
3'-Fluoro-[1,1'-biphenyl]-3,4-diamine N/A C₁₂H₁₁FN₂ 202.23 3,4-diamine; 3'-F
3,3'-Difluoro-4,4'-diamine 448-97-5 C₁₂H₁₀F₂N₂ 220.22 4,4'-diamine; 3,3'-F
3'-Fluoro-4-amine hydrochloride 5728-66-5 C₁₂H₁₁FN₂·HCl 238.68 4-amine; 3'-F; HCl salt

Table 2. Hazard Comparison

Compound Hazard Statements (GHS) Precautionary Measures
3'-Fluoro-[1,1'-biphenyl]-3,4-diamine H302, H315, H319, H335 (predicted) Use PPE; avoid inhalation
3,3'-Difluoro-4,4'-diamine H302, H315, H319, H335 Store in inert atmosphere

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